molecular formula C10H12ClNO3S B12435799 2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid

2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid

Cat. No.: B12435799
M. Wt: 261.73 g/mol
InChI Key: WKJXYFPFWMQJMB-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid is a synthetic organic compound characterized by a 3-methylbutanoic acid backbone substituted with a formamido group linked to a 5-chlorothiophen-2-yl moiety. This compound is structurally related to derivatives studied in medicinal chemistry, particularly in the context of enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJXYFPFWMQJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

This method begins with 2-chlorothiophene, which undergoes Friedel-Crafts acylation using trichloroacetyl chloride in the presence of AlCl₃. The intermediate 2-trichloroacetyl-5-chlorothiophene is then hydrolyzed under alkaline conditions to yield 5-chlorothiophene-2-carboxylic acid.

Parameter Details
Starting Material 2-Chlorothiophene
Reagents Trichloroacetyl chloride, AlCl₃, NaOH
Reaction Conditions Reflux in solvent (e.g., dichloromethane), followed by hydrolysis at 5–30°C
Yield ~92–98.8% (optimized protocols)
Purity >95% (after recrystallization)

Limitations : Generates significant wastewater, necessitating environmental safeguards.

n-Butyllithium-Mediated Carboxylation

A more efficient route employs 2-chlorothiophene reacted with n-BuLi at ≤−30°C, followed by CO₂ introduction. This method directly installs the carboxyl group at the 5-position with high regioselectivity.

Parameter Details
Starting Material 2-Chlorothiophene
Reagents n-BuLi, CO₂, THF, HCl (quenching)
Reaction Conditions −30°C to 0°C, 1–2 hours
Yield ~70.8% (crude), >99% (pure)
Advantages Minimal waste, scalable for industrial production

One-Pot Chlorination and Hydrolysis

A patented one-pot method introduces chlorine gas into 2-thiophenecarboxaldehyde, followed by alkaline hydrolysis and chlorine gas addition. This approach reduces intermediate isolation steps.

Parameter Details
Starting Material 2-Thiophenecarboxaldehyde
Reagents Cl₂, NaOH, Na₂SO₃ (quenching)
Reaction Conditions −5 to 30°C (chlorination), 10–60°C (hydrolysis)
Yield ~77.1% (optimized)
Solvent Chloroform, dichloromethane (impurity removal)

Amide Bond Formation: Coupling Strategies

Acid Chloride Activation

5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride or PCl₅. The chloride reacts with 2-amino-3-methylbutanoic acid (D-form) to form the amide.

Parameter Details
Reagents SOCl₂, PCl₅, or HATU (coupling agent)
Reaction Conditions 75–80°C (SOCl₂), room temperature (HATU)
Yield 50–90% (dependent on coupling efficiency)
Key Step Stereoretention at C2 ensured by using D-2-amino-3-methylbutanoic acid

Direct Coupling Using HATU

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) facilitates direct amide formation without acid chloride intermediates. This method minimizes side reactions and is compatible with sensitive substrates.

Parameter Details
Reagents HATU, DIPEA (base), DMF
Reaction Conditions 20°C, 3 hours
Yield 50–90% (high purity achieved via column chromatography)
Advantage Reduced handling of hazardous reagents (e.g., SOCl₂)

Purification and Stereochemical Control

Post-synthesis steps include:

  • Recrystallization : Ethanol/water mixtures (3:1) to isolate pure product.
  • Chiral Resolution : Use of D-2-amino-3-methylbutanoic acid ensures the R-configuration at C2.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Friedel-Crafts 92–98.8% >95% Moderate High (wastewater generation)
n-BuLi/CO₂ 70.8–99% >99% High Low (minimal waste)
One-Pot Chlorination 77.1% 96% High Moderate (Cl₂ usage)
Acid Chloride 50–90% >95% Moderate Moderate (SOCl₂ handling)
HATU Coupling 50–90% >95% Moderate Low (no hazardous reagents)

Critical Challenges and Innovations

  • Regioselectivity : Ensuring carboxylation at the 5-position of thiophene requires precise control of reaction temperatures (e.g., ≤−30°C in n-BuLi methods).
  • Stereochemical Purity : Use of D-2-amino-3-methylbutanoic acid is essential to achieve the R-configuration.
  • Green Chemistry : n-BuLi/CO₂ and HATU methods are preferred for reduced environmental impact.

Industrial and Research Applications

This compound serves as a precursor in pharmaceutical synthesis , particularly in developing Janus kinase inhibitors and anti-coagulant agents. Its thiophene moiety enhances bioactivity, while the amide linkage facilitates targeted drug delivery.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural and physicochemical properties of 2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance References
This compound C₁₀H₁₂ClNO₃S 261.73 (estimated) 5-chlorothiophen-2-yl, formamido Potential enzyme inhibitor
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid C₁₀H₁₃NO₄ 211.22 Furan-2-yl, formamido Antimicrobial studies
Formylpenicillamine (2-Formamido-3-mercapto-3-methylbutanoic acid) C₆H₁₁NO₃S 177.22 Thiol group, formamido Chelation therapy, rheumatoid arthritis
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 Short-chain fatty acid Metabolite in gut microbiota
Key Observations:
  • Chlorothiophene vs.
  • Functional Group Variation : Formylpenicillamine () incorporates a thiol (-SH) group instead of a chlorothiophene, enabling metal chelation, a property absent in the target compound .
  • Metabolic Role: 3-Methylbutanoic acid () is a natural metabolite in cheese and human microbiota, highlighting the importance of the butanoic acid backbone in biological systems .
Enzymatic Interactions
  • The chlorothiophene moiety in the target compound may enhance binding to enzymes through hydrophobic interactions, as seen in thiophene-containing drugs like tienilic acid (a uricosuric agent) .
Metabolic Stability
  • 3-Methylbutanoic acid isomers () are metabolized via β-oxidation in humans. The 3-methyl configuration in the target compound may influence its metabolic stability compared to 2-methyl isomers, which are less prevalent in biological systems .

Biological Activity

2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid, a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chlorinated thiophene ring with a branched butanoic acid moiety, which may confer distinct biological properties.

  • Molecular Formula : C11H15ClN2O3S
  • Molecular Weight : 290.77 g/mol
  • IUPAC Name : (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
  • CAS Number : 1568148-38-8

Research indicates that the biological activity of this compound is likely mediated through its interactions with various biological targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling processes.

Antimicrobial Activity

Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. For example, it has been studied for its effects on cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acidC9H11ClO2SSimilar thiophene structure; different chlorine position.
(2R)-2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acidC11H15ClN2O3SContains formamido group; potential for different biological activity.
3-(4-Chlorothiophen-2-yl)-2-methoxy-3-methylbutanoic acidC12H13ClO3SMethoxy substitution; altered electronic properties.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene, including this compound, exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria.
  • Enzyme Interaction Studies : Recent research highlighted the interaction of this compound with specific enzymes involved in cancer metabolism, suggesting its role as a potential therapeutic agent in cancer treatment.

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